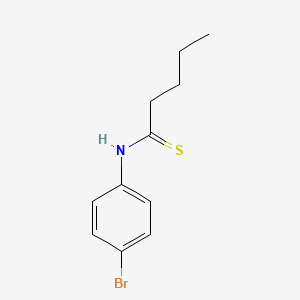

N-(4-bromophenyl)pentanethioamide

Description

N-(4-Bromophenyl)pentanethioamide is a thioamide derivative characterized by a pentanethioamide group (-C(=S)NH-) attached to a 4-bromophenyl substituent. Thioamides, where the oxygen atom in the amide functional group is replaced by sulfur, exhibit distinct electronic and steric properties compared to their amide analogs. These differences influence solubility, hydrogen-bonding capacity, and reactivity, making thioamides valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-(4-bromophenyl)pentanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNS/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h5-8H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGUDPISTBNKCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=S)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392729 | |

| Record name | N-(4-bromophenyl)pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35274-23-8 | |

| Record name | NSC509689 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-bromophenyl)pentanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)pentanethioamide typically involves the reaction of 4-bromoaniline with pentanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired thioamide compound. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)pentanethioamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioamide group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)pentanethioamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)pentanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Halogen-Substituted Derivatives

Compounds featuring halogenated aryl groups, such as 4-fluorophenyl, 4-chlorophenyl, and 4-iodophenyl derivatives, are critical for understanding the role of halogen size and electronegativity. Evidence from maleimide analogs (e.g., N-(4-halophenyl)maleimides) indicates that halogen size minimally affects inhibitory potency in monoacylglycerol lipase (MGL) assays. For example:

| Compound | IC50 (μM) |

|---|---|

| N-(4-fluorophenyl)maleimide | 5.18 |

| N-(4-chlorophenyl)maleimide | 7.24 |

| N-(4-bromophenyl)maleimide | 4.37 |

| N-(4-iodophenyl)maleimide | 4.34 |

This suggests that electronic effects (e.g., inductive withdrawal) may dominate over steric factors in these systems. For N-(4-bromophenyl)pentanethioamide, the bromine atom’s moderate electronegativity and polarizability could enhance intermolecular interactions (e.g., halogen bonding) in biological targets, though this requires experimental validation.

Functional Group Variations: Amides vs. Thioamides

Replacing the amide oxygen with sulfur alters physicochemical properties. For instance:

- Reactivity : Thioamides exhibit slower hydrolysis rates compared to amides, enhancing metabolic stability in drug design .

describes N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide, an amide with a methoxy substituent. The electron-donating methoxy group contrasts with the electron-withdrawing bromo group in this compound, which may influence electronic distribution and binding affinity in receptor interactions .

Biological Activity

N-(4-Bromophenyl)pentanethioamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including molecular docking analyses, antimicrobial efficacy, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C11H14BrNOS

- Molecular Weight : 288.20 g/mol

The compound features a brominated phenyl group attached to a pentanethioamide chain, which is significant for its biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. The antimicrobial activity is often assessed against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Study Findings :

| Compound | Activity Against | Method Used |

|---|---|---|

| This compound | S. aureus, E. coli | Turbidimetric method |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly regarding its effects on breast cancer cell lines.

- Study Findings :

- In vitro studies using the MCF7 breast adenocarcinoma cell line showed that certain derivatives exhibited cytotoxic effects, with some compounds resulting in over 70% inhibition of cell growth at specific concentrations .

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 15.2 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the mechanism of action at a molecular level.

- Key Findings :

- Docking simulations indicated that the compound binds effectively to target proteins involved in cancer progression and bacterial resistance mechanisms.

- The presence of the bromine atom enhances binding interactions due to its electronegative nature, which may contribute to increased biological activity .

Case Studies

A notable case study involved synthesizing derivatives of this compound and evaluating their biological activities. The study highlighted the importance of structural modifications in enhancing antimicrobial and anticancer properties.

- Case Study Summary :

- Researchers synthesized several derivatives through a series of chemical reactions involving chloroacetyl chloride and thiazole amines.

- The resulting compounds were screened for biological activity, demonstrating that specific substitutions could significantly enhance efficacy against targeted pathogens and cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.